molecular formula C7H4Cl2O3 B14398202 3,5-Dichloro-4-hydroxy-6-methylcyclohexa-3,5-diene-1,2-dione CAS No. 88207-74-3

3,5-Dichloro-4-hydroxy-6-methylcyclohexa-3,5-diene-1,2-dione

Cat. No.: B14398202
CAS No.: 88207-74-3
M. Wt: 207.01 g/mol
InChI Key: HLBRPALKPCGQOU-UHFFFAOYSA-N
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Description

3,5-Dichloro-4-hydroxy-6-methylcyclohexa-3,5-diene-1,2-dione is an organic compound characterized by its unique structure, which includes two chlorine atoms, a hydroxyl group, and a methyl group attached to a cyclohexa-diene-dione ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-4-hydroxy-6-methylcyclohexa-3,5-diene-1,2-dione typically involves the chlorination of 4-hydroxy-6-methylcyclohexa-3,5-diene-1,2-dione. This reaction is carried out under controlled conditions to ensure selective chlorination at the 3 and 5 positions. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in an inert solvent like dichloromethane.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent quality and minimizing the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-4-hydroxy-6-methylcyclohexa-3,5-diene-1,2-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The diene structure can be reduced to form a cyclohexane derivative.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon as a catalyst.

    Substitution: Nucleophiles like sodium methoxide or ammonia in polar solvents.

Major Products

    Oxidation: Formation of 3,5-dichloro-4-oxo-6-methylcyclohexa-3,5-diene-1,2-dione.

    Reduction: Formation of 3,5-dichloro-4-hydroxy-6-methylcyclohexane-1,2-dione.

    Substitution: Formation of derivatives with various functional groups replacing the chlorine atoms.

Scientific Research Applications

3,5-Dichloro-4-hydroxy-6-methylcyclohexa-3,5-diene-1,2-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-4-hydroxy-6-methylcyclohexa-3,5-diene-1,2-dione involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the chlorine atoms can participate in halogen bonding. These interactions can affect the function of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-6-methylcyclohexa-3,5-diene-1,2-dione: Lacks the chlorine atoms, resulting in different chemical reactivity.

    3,5-Dichloro-4-methoxy-6-methylcyclohexa-3,5-diene-1,2-dione: Contains a methoxy group instead of a hydroxyl group, affecting its solubility and reactivity.

    3,5-Dichloro-4-hydroxy-6-ethylcyclohexa-3,5-diene-1,2-dione: Has an ethyl group instead of a methyl group, influencing its steric properties.

Uniqueness

3,5-Dichloro-4-hydroxy-6-methylcyclohexa-3,5-diene-1,2-dione is unique due to the presence of both chlorine atoms and a hydroxyl group, which confer distinct chemical properties and potential biological activities. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

88207-74-3

Molecular Formula

C7H4Cl2O3

Molecular Weight

207.01 g/mol

IUPAC Name

3,5-dichloro-4-hydroxy-6-methylcyclohexa-3,5-diene-1,2-dione

InChI

InChI=1S/C7H4Cl2O3/c1-2-3(8)6(11)4(9)7(12)5(2)10/h11H,1H3

InChI Key

HLBRPALKPCGQOU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=O)C1=O)Cl)O)Cl

Origin of Product

United States

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